molecular formula C9H13OPS B14636844 Phenyl(propan-2-yl)phosphinothioic O-acid CAS No. 53159-02-7

Phenyl(propan-2-yl)phosphinothioic O-acid

Cat. No.: B14636844
CAS No.: 53159-02-7
M. Wt: 200.24 g/mol
InChI Key: YLLSCBKOORUTIS-UHFFFAOYSA-N
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Description

Phenyl(propan-2-yl)phosphinothioic O-acid is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phenyl group, a propan-2-yl group, and a phosphinothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(propan-2-yl)phosphinothioic O-acid can be achieved through several synthetic routes. One common method involves the reaction of phenylphosphonothioic dichloride with isopropyl alcohol under controlled conditions. The reaction typically requires the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity of the final product. Industrial production methods often incorporate advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Phenyl(propan-2-yl)phosphinothioic O-acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioic acid moiety to phosphine.

    Substitution: The phenyl and propan-2-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products Formed

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Phenyl(propan-2-yl)phosphinothioic O-acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenyl(propan-2-yl)phosphinothioic O-acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The specific pathways involved depend on the context of its application and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: A derivative of cumene with applications in organic synthesis and as a biomarker.

    Phenylacetone: An organic compound used in the synthesis of amphetamines and other chemicals.

Uniqueness

Phenyl(propan-2-yl)phosphinothioic O-acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

53159-02-7

Molecular Formula

C9H13OPS

Molecular Weight

200.24 g/mol

IUPAC Name

hydroxy-phenyl-propan-2-yl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C9H13OPS/c1-8(2)11(10,12)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,12)

InChI Key

YLLSCBKOORUTIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(=S)(C1=CC=CC=C1)O

Origin of Product

United States

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